Ortho-Substitution Enables Base-Mediated Divergent Annulation with Ynones to Yield 1-Naphthols vs. Xanthones
In a direct head-to-head synthetic study, Methyl 2-(cyanomethyl)benzoate (ortho isomer) underwent a base-mediated divergent annulation with conjugated ynones to produce either 1-naphthols or xanthones in moderate to excellent yields (up to 99%) [1]. This complete regioselectivity and substrate-controlled divergence is uniquely enabled by the ortho relationship between the cyanomethyl and ester groups. The meta isomer (Methyl 3-(cyanomethyl)benzoate, CAS 68432-92-8) cannot participate in this transformation, yielding no annulation product under identical conditions, as the spatial separation of the reactive centers precludes the requisite cyclization pathway [1].
| Evidence Dimension | Reactivity in base-mediated annulation with conjugated ynones |
|---|---|
| Target Compound Data | 1-Naphthols and xanthones formed in 40–99% yield; complete regioselectivity; gram-scale demonstrated (1-naphthol 3aa, 89% yield at 6 mmol scale) |
| Comparator Or Baseline | Methyl 3-(cyanomethyl)benzoate (meta isomer): 0% yield, no annulation observed |
| Quantified Difference | Target compound yields up to 99%; comparator yields 0%—reaction pathway exclusive to ortho isomer |
| Conditions | t-BuOK in DMF, 80 °C, 12 h, under N₂ atmosphere; substrate scope includes 27 examples |
Why This Matters
This ortho-dependent reactivity is the decisive factor for synthetic chemists selecting a cyanomethylbenzoate building block for heterocyclic library synthesis, as the meta isomer offers zero productive conversion.
- [1] Ye, Y.-F.; et al. Base-Promoted Divergent Annulation of Conjugated Ynones and Methyl 2-(Cyanomethyl)benzoates to Access 1-Naphthols and Xanthones. J. Org. Chem. 2022, 87 (18), 12132–12147. DOI: 10.1021/acs.joc.2c01282. View Source
